molecular formula C6H11NO5 B8274829 Morpholine, ethanedioate (1:?) CAS No. 18257-23-3

Morpholine, ethanedioate (1:?)

Cat. No.: B8274829
CAS No.: 18257-23-3
M. Wt: 177.16 g/mol
InChI Key: ZKSZSWJQBXLNMN-UHFFFAOYSA-N
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Description

Morpholine, ethanedioate (1:?) is a chemical compound that consists of morpholine and oxalic acid. Morpholine is a heterocyclic amine with the chemical formula C₄H₉NO, while oxalic acid is a dicarboxylic acid with the formula C₂H₂O₄. The combination of these two compounds forms morpholine oxalate, which is used in various industrial and scientific applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Morpholine, ethanedioate (1:?) can be synthesized through the reaction of morpholine with oxalic acid. The reaction typically involves mixing an aqueous solution of morpholine with oxalic acid, followed by crystallization to obtain the morpholine oxalate salt. The reaction can be represented as follows:

C4H9NO+C2H2O4C4H9NOC2H2O4\text{C}_4\text{H}_9\text{NO} + \text{C}_2\text{H}_2\text{O}_4 \rightarrow \text{C}_4\text{H}_9\text{NO} \cdot \text{C}_2\text{H}_2\text{O}_4 C4​H9​NO+C2​H2​O4​→C4​H9​NO⋅C2​H2​O4​

Industrial Production Methods

In industrial settings, morpholine oxalate is produced on a larger scale using similar methods. The process involves the careful control of reaction conditions such as temperature, concentration, and pH to ensure high yield and purity of the product. The crystallized morpholine oxalate is then filtered, washed, and dried for use in various applications.

Chemical Reactions Analysis

Types of Reactions

Morpholine, ethanedioate (1:?) undergoes several types of chemical reactions, including:

    Oxidation: Morpholine can be oxidized to form N-oxide derivatives.

    Reduction: Reduction reactions can convert morpholine oxalate to morpholine and oxalic acid.

    Substitution: Morpholine can participate in nucleophilic substitution reactions due to the presence of the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) can be used.

    Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.

Major Products Formed

    Oxidation: N-oxide derivatives of morpholine.

    Reduction: Morpholine and oxalic acid.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

Morpholine, ethanedioate (1:?) has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.

    Biology: Employed in the study of enzyme mechanisms and as a buffer in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of morpholine oxalate involves its interaction with various molecular targets and pathways. In biological systems, morpholine can act as a ligand for certain enzymes and receptors, modulating their activity. The oxalate component can chelate metal ions, affecting their availability and reactivity in biochemical processes.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: Another heterocyclic amine with similar chemical properties.

    Pyrrolidine: A five-membered ring amine with comparable reactivity.

    Tetrahydrofuran: An ether with a similar ring structure but different functional groups.

Uniqueness

Morpholine, ethanedioate (1:?) is unique due to the presence of both amine and ether functional groups in the morpholine ring, combined with the dicarboxylic acid properties of oxalic acid. This combination imparts distinct chemical reactivity and versatility, making it valuable in various applications.

Properties

CAS No.

18257-23-3

Molecular Formula

C6H11NO5

Molecular Weight

177.16 g/mol

IUPAC Name

morpholine;oxalic acid

InChI

InChI=1S/C4H9NO.C2H2O4/c1-3-6-4-2-5-1;3-1(4)2(5)6/h5H,1-4H2;(H,3,4)(H,5,6)

InChI Key

ZKSZSWJQBXLNMN-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1.C(=O)(C(=O)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol (0.4 mmol) was dissolved in methanol (100 mL) at room temperature. A solution of potassium carbonate in water was added dropwise until pH 9. After 15 min. under stirring a solution of 4-(2-chloroethyl)morpholine hydrochloride (0.4 mmol) in water (20 mL) was added. The reaction was left under stirring at room temperature overnight. The methanol was evaporated and after extraction with CH2Cl2 the organic layer was dried over magnesium sulphate then evaporated and finally purified by chromatographic column to give a dark orange oil. The purified product was dissolved in ether (20 mL) and mixed with a solution of oxalic acid (0.31 mmol) in EtOAc (5 mL) to give 4-(2-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-ylthio)ethyl)morpholine oxalate (0.147 g, yield=84%) as a white precipitate which was filtered off and dried in vacuo. H1NMR (300 MHz, DMSO, 25° C.) δ: 7.93 (d, J=2.4 Hz, 1H); 7.82 (d, J=8.7 Hz, 1H); 7.61 (dd, J=2.4 Hz, J=8.6 Hz, 1H); 3.66 (t, J=4.6 Hz, 4H); 3.32 (t, J=6.8 Hz, 2H); 2.983 (t, J=7.0 Hz, 2H); 2.78 (brs, 4H); 2.47 (s, 3H) ppm. EM (ES+) m/z=373 (100%) [M+H]+. C17H20Cl2N4O5S (463.0) calc. C, 44.07%; H, 4.35%; N, 12.09%; S=6.92%. found C, 43.79%; H, 4.60%; N, 11.87%; S,=6.75%.
Name
1-(3,4-dichlorophenyl)-5-methyl-1H-1,2,4-triazole-3-thiol
Quantity
0.4 mmol
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two
Quantity
0.4 mmol
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
0.31 mmol
Type
reactant
Reaction Step Four
Name
Quantity
5 mL
Type
solvent
Reaction Step Four
Name
Quantity
20 mL
Type
solvent
Reaction Step Five
Yield
84%

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